

Technical Guide: 2,6-Dimethylisonicotinic Acid

(CAS 54221-93-1)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylisonicotinic acid

Cat. No.: B1307873

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylisonicotinic acid, also known as 2,6-dimethylpyridine-4-carboxylic acid, is a substituted pyridine carboxylic acid. Isonicotinic acid and its derivatives are a well-established class of compounds with a history of applications in medicinal chemistry and agriculture. Notably, isoniazid, a primary drug for tuberculosis treatment, is a derivative of isonicotinic acid. The strategic placement of methyl groups at the 2 and 6 positions of the pyridine ring in **2,6-dimethylisonicotinic acid** is expected to influence its physicochemical properties and biological activity compared to the parent compound. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **2,6-dimethylisonicotinic acid**, serving as a valuable resource for researchers in drug discovery and related fields.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of **2,6-dimethylisonicotinic acid** is presented below. It is important to note that experimental data for some properties, such as melting and boiling points, are not readily available in the literature.

Table 1: Physicochemical Properties of **2,6-Dimethylisonicotinic Acid**

Property	Value	Source
CAS Number	54221-93-1	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Appearance	White solid (predicted)	[2]
Melting Point	Data not available. For comparison, the melting point of the structurally related 2,6-dichloroisonicotinic acid is 209-212 °C.	[3]
Boiling Point	Data not available.	[2]
Solubility	Data not available. Isonicotinic acid derivatives show variable solubility in water and organic solvents.	[4]
pKa	Data not available. The pKa of the parent isonicotinic acid is approximately 4.9. The electron-donating methyl groups are expected to slightly increase the basicity of the pyridine nitrogen, potentially leading to a slightly higher pKa.	
Calculated LogP	1.39664	[1]
Topological Polar Surface Area (TPSA)	50.19 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	1	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2,6-dimethylisonicotinic acid**.

Table 2: Spectroscopic Data for **2,6-Dimethylisonicotinic Acid**

Technique	Data	Source
¹ H NMR (D ₂ O)	δ 2.82 (s, 6H, CH ₃), 8.05 (s, 2H, Py-H)	[3]
Mass Spectrometry (EI)	m/z 151 (M ⁺ , 100%), 134 (M ⁺ -OH, 7.2%), 106 (M ⁺ -CO ₂ H, 16.4%)	[3]
¹³ C NMR	Experimental data not explicitly found. Predicted shifts would include signals for the methyl carbons, aromatic carbons, and the carboxylic acid carbon.	
Infrared (IR)	Experimental data not explicitly found. Expected characteristic peaks would include C=O stretching for the carboxylic acid, C=C and C=N stretching for the pyridine ring, and C-H stretching for the methyl and aromatic protons.	

Synthesis and Reactivity

Synthesis

A documented method for the synthesis of **2,6-dimethylisonicotinic acid** involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.[3]

Experimental Protocol: Synthesis of **2,6-Dimethylisonicotinic Acid**[3]

- A mixture of 1 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine and 5 ml of concentrated sulfuric acid is heated at 100°C for 5 hours.
- The resulting solution is then cooled on an ice bath.
- The pH of the solution is adjusted to 3.5 with 10 N sodium hydroxide.
- The solution is concentrated to dryness.
- A portion of the residue is subjected to extraction with ether for 48 hours using a Soxhlet apparatus to yield **2,6-dimethylisonicotinic acid** for analysis.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2,6-dimethylisonicotinic acid**.

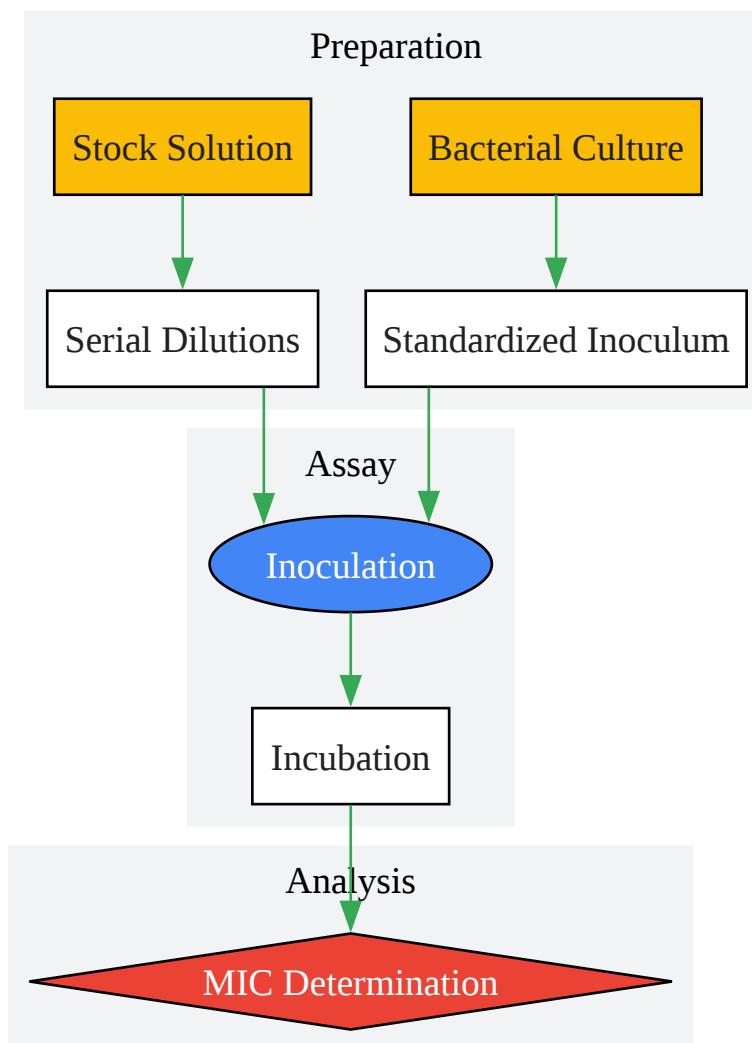
Chemical Reactivity

The chemical reactivity of **2,6-dimethylisonicotinic acid** is characterized by the functional groups present: the carboxylic acid and the pyridine ring.

- Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.
- Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methyl groups at positions 2 and 6 enhance the electron density of the ring, potentially influencing its reactivity in electrophilic substitution reactions, although the carboxylic acid group is deactivating.

Biological Activity and Potential Applications

While specific biological studies on **2,6-dimethylisonicotinic acid** are limited in publicly available literature, the broader class of isonicotinic acid derivatives has shown significant potential in two primary areas: antimicrobial activity and as plant defense elicitors.


Potential Antimicrobial Activity

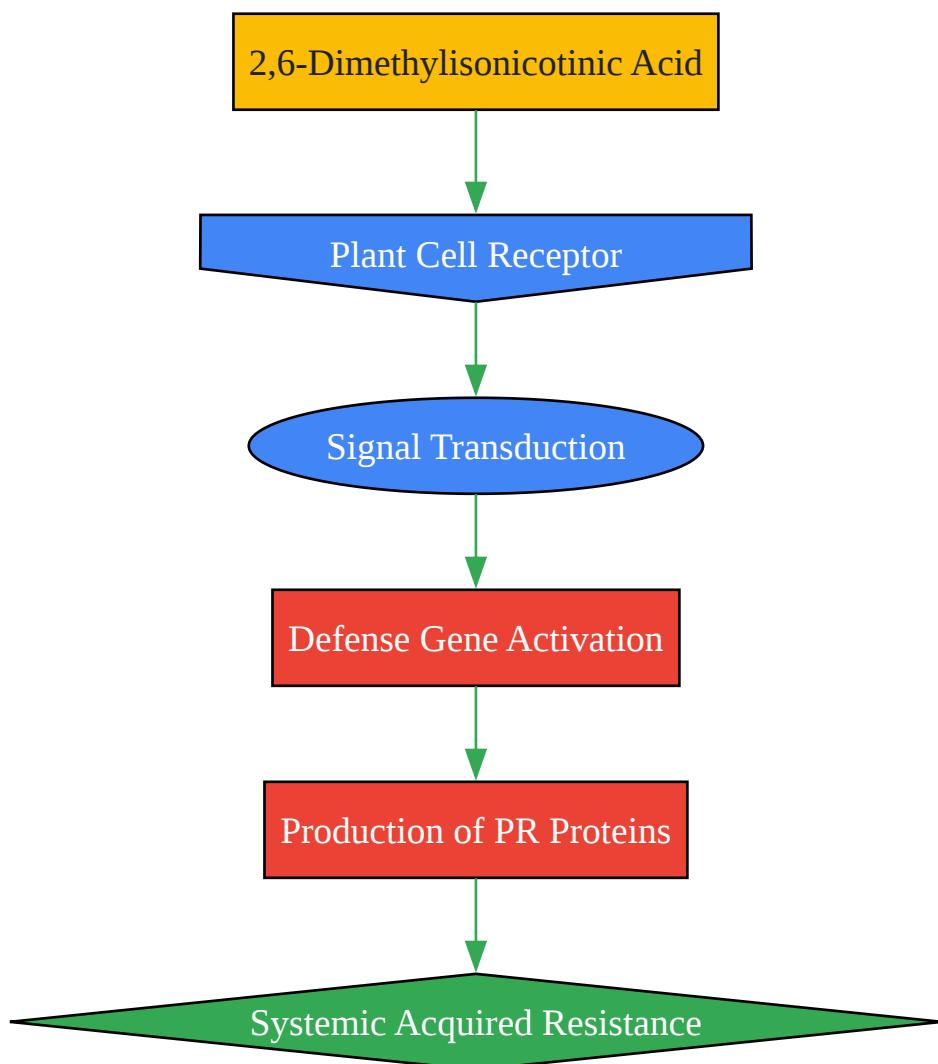
Isonicotinic acid derivatives are known for their antimicrobial properties, with isoniazid being a prime example.^[2] The mechanism of action for many of these compounds involves the inhibition of essential metabolic pathways in microorganisms. The structural modifications in **2,6-dimethylisonicotinic acid**, specifically the lipophilic methyl groups, could enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial activity.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a general framework for assessing the minimum inhibitory concentration (MIC) of **2,6-dimethylisonicotinic acid** against various bacterial strains.

- Preparation of Test Compound: Prepare a stock solution of **2,6-dimethylisonicotinic acid** in a suitable solvent (e.g., DMSO).
- Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
- Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
- Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

[Click to download full resolution via product page](#)


Caption: Workflow for antimicrobial susceptibility testing.

Potential as a Plant Defense Elicitor

Certain isonicotinic acid derivatives are known to induce systemic acquired resistance (SAR) in plants, acting as elicitors that trigger the plant's natural defense mechanisms against a broad spectrum of pathogens.^[5] This non-pesticidal approach to crop protection is an area of active research. The molecular structure of **2,6-dimethylisonicotinic acid** makes it a candidate for investigation as a plant defense elicitor.

Hypothesized Signaling Pathway for Plant Defense Induction

Based on the known mechanisms of other chemical elicitors, **2,6-dimethylisonicotinic acid** could potentially interact with plant receptors, initiating a signaling cascade that leads to the activation of defense-related genes and the production of protective compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-DIMETHYLISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 2,6-Dimethylisonicotinic Acid (CAS 54221-93-1)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1307873#2-6-dimethylisonicotinic-acid-cas-number-54221-93-1-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com